(6S)-2-Azaspiro[5.5]undecan-7-one
Description
(6S)-2-Azaspiro[5.5]undecan-7-one is a bicyclic organic compound characterized by a spirocyclic framework where a nitrogen atom is positioned at the second position of the azaspiro system. Its molecular formula is C₁₀H₁₅NO, with a monoisotopic mass of 181.110279 and an average mass of 181.235 . The compound features a seven-membered lactam ring fused to a six-membered carbocyclic system, with stereochemical specificity at the 6S position. This structural motif is critical for its physicochemical properties, including polarity (TPSA: ~32–40 Ų) and lipophilicity (LogP: ~1.2–1.3), which influence bioavailability and target binding .
For example, 2-azaspiro[5.5]undecan-1-one (a positional isomer) has been synthesized via alkylation of aminonitriles or hypervalent iodine-mediated oxidative cyclization . The stereochemistry at the spiro center is often controlled using chiral auxiliaries or enantioselective catalysis .
Properties
CAS No. |
81149-25-9 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(6S)-2-azaspiro[5.5]undecan-11-one |
InChI |
InChI=1S/C10H17NO/c12-9-4-1-2-5-10(9)6-3-7-11-8-10/h11H,1-8H2/t10-/m0/s1 |
InChI Key |
QROPVISAWBXGKJ-JTQLQIEISA-N |
Isomeric SMILES |
C1CC[C@@]2(CCCNC2)C(=O)C1 |
Canonical SMILES |
C1CCC2(CCCNC2)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2-Azaspiro[5.5]undecan-7-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spiro ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters and purification techniques is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(6S)-2-Azaspiro[5.5]undecan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
(6S)-2-Azaspiro[5
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (6S)-2-Azaspiro[5.5]undecan-7-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Base-Promoted Rearrangements
- 2,4-Diazaspiro[5.5]undecan-7-one: Synthesized via NaH-mediated isomerization of 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione in acetonitrile . Notably, stereoelectronic factors prevent undesired zero-bridge cleavage, favoring spirocyclization .
Thioureidomethylation
- 4a-Acetyl-8a-hydroxydecahydroquinazoline-2-thione: Prepared via regioselective reactions between N-(tosylmethyl)thiourea and the K-enolate of 2-acetylcyclohexanone . This method underscores the importance of enolate stability in spirocycle formation.
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